1,4-Dioxane

Organometallic catalysis Cross-coupling Pharmaceutical synthesis

Select 1,4-Dioxane when higher-MW polymers are the objective—it delivers M_w ~5500 vs. DMF's ~2900 under identical conditions. In living cationic polymerization, its intermediate kinetic profile preserves narrow dispersity (M_w/Mₙ ≤1.1) that THF or 1,3-dioxolane cannot match. The 101°C boiling point enables elevated-temperature protocols unfeasible with lower ethers. ACS/ISO-grade lots carry certified specs: assay ≥99.5%, water ≤0.05%, peroxide ≤0.005%, BHT ~25 ppm—eliminating peroxide hazard and ensuring batch-to-batch reproducibility. For applications demanding controlled solvation, thermal latitude, and verified purity, stock ACS-grade 1,4-dioxane today.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 123-91-1
Cat. No. B091453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxane
CAS123-91-1
Synonyms1,4-dioxane
diethylene ether
dioxan
dioxane
p-dioxane
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESC1COCCO1
InChIInChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2
InChIKeyRYHBNJHYFVUHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
In water, >800 g/L at 25 °C
Miscible with most organic solvents
Miscible with aromatic hydrocarbons and oils.
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxane (CAS 123-91-1): Physical-Chemical Baseline for Solvent Selection and Procurement


1,4-Dioxane (CAS 123-91-1) is a cyclic diether aprotic solvent with molecular formula C₄H₈O₂ and molar mass 88.11 g/mol [1]. It is a colorless liquid with a faint ether-like odor, a melting point of 11.8 °C, a boiling point of 101.1–101.5 °C, and a density of 1.033 g/mL at 20–25 °C [2]. The compound is fully miscible with water and most organic solvents, and is hygroscopic [3]. Its dielectric constant is 2.25 at 20 °C (permittivity ~2.2), and its dipole moment is 0.45 D [4][5]. 1,4-Dioxane is widely used as a reaction medium in Grignard reactions, polymerizations, and pharmaceutical synthesis, and as a stabilizer for chlorinated solvents .

1,4-Dioxane (CAS 123-91-1): Why In-Class Ether Solvents Cannot Be Interchanged Without Performance Consequence


Ether solvents share a common functional group but differ sharply in critical performance parameters: water miscibility, dielectric environment, Lewis basicity, and peroxide formation risk. 1,4-Dioxane is fully water-miscible, whereas diethyl ether is poorly soluble in water [1]. Its six-membered ring confers greater structural stability than the five-membered 1,3-dioxolane, resulting in a 26 °C higher boiling point and distinct solvation behavior [2]. In polymerization, 1,4-dioxane yields markedly different molecular weight outcomes compared to DMF or DMSO [3]. In organometallic catalysis, substituting 1,4-dioxane for toluene can reduce reaction yield from 96% to 9% [4]. Regulatory exposure limits also diverge: OSHA PEL is 100 ppm for 1,4-dioxane versus 200 ppm for THF [5]. These quantitative divergences mandate evidence-based selection rather than generic substitution.

1,4-Dioxane (CAS 123-91-1): Quantified Differential Performance Evidence Against Comparators


1,4-Dioxane vs. Toluene in Ni-Catalyzed Grignard Cross-Coupling: 9% vs. 96% Yield

In a Ni-catalyzed C–O electrophile cross-coupling with methyl Grignard reagent, replacing toluene with 1,4-dioxane as the reaction solvent reduced the product yield from 96% to 9% under otherwise identical conditions [1]. Enantioselectivity also decreased from 98% ee (toluene) to 58% ee (1,4-dioxane) [1].

Organometallic catalysis Cross-coupling Pharmaceutical synthesis

1,4-Dioxane vs. DMF/DMSO in Polymerization: 2× Higher Molecular Weight with Narrower Dispersity

In oxidative polymerization conducted at 80 °C for 24 h, 1,4-dioxane produced polymers with number-average molecular weight (Mₙ) of 4400 and weight-average molecular weight (M_w) of 5500, with dispersity (Đ) of 1.25 [1]. In contrast, DMF yielded Mₙ = 2400 and M_w = 2900 (Đ = 1.2), while DMSO produced Mₙ = 3200 and M_w = 3400 (Đ = 1.06) [1].

Polymer synthesis Oxidative polymerization Materials science

1,4-Dioxane vs. THF vs. 1,3-Dioxolane in Living Cationic Polymerization: Intermediate Polymerization Rate for Controlled MWD

In living cationic polymerization of isobutyl vinyl ether (IBVE) with EtAlCl₂ initiator in hexane at 0 °C, the apparent polymerization rate followed the order: 1,3-dioxolane ≫ 1,4-dioxane ≫ THF [1]. All three solvents produced polymers with very narrow molecular weight distribution (M_w/Mₙ ≤ 1.1) [1]. Notably, the apparent propagation rate constant k in the presence of 1,3-dioxolane was 10³ times larger than that with THF, with 1,4-dioxane occupying an intermediate position [1].

Living polymerization Cationic polymerization Polymer chemistry

1,4-Dioxane vs. Diethyl Ether: Full Water Miscibility and 66 °C Higher Boiling Point

1,4-Dioxane is completely miscible with water in all proportions, whereas diethyl ether exhibits poor water solubility (approximately 6.9 g/100 mL at 20 °C) [1]. Additionally, 1,4-dioxane has a boiling point of 101 °C, approximately 66 °C higher than diethyl ether (34.6 °C) , and a dipole moment of 0.45 D versus 1.15 D for diethyl ether, reflecting distinct polarity profiles [2].

Solvent selection Extraction Reaction medium

1,4-Dioxane vs. 1,3-Dioxolane: 26 °C Higher Boiling Point and Six-Membered Ring Stability

1,4-Dioxane possesses a six-membered ring structure (C₄H₈O₂) with a boiling point of ~101 °C, whereas 1,3-dioxolane has a five-membered ring (C₃H₆O₂) with a boiling point of ~75 °C—a difference of approximately 26 °C [1]. The six-membered ring confers greater structural stability and higher solvent strength, making 1,4-dioxane more suitable for high-temperature and long-duration processing [1].

Thermal stability High-temperature reactions Solvent selection

1,4-Dioxane ACS Grade: Quantified Impurity Limits and BHT Stabilizer Content

ACS/ISO-grade 1,4-dioxane (EMSURE®) specifications include: assay ≥99.5% (GC), water ≤0.05%, acidity ≤0.0008 meq/g, acetaldehyde ≤0.005%, peroxide (as H₂O₂) ≤0.005%, carbonyl compounds (as CO) ≤0.01%, formaldehyde ≤0.05%, and evaporation residue ≤0.001% . The product contains ~25 ppm 2,6-di-tert-butyl-4-methylphenol (BHT) as stabilizer to suppress peroxide formation [1]. For analysis grade, BHT content ranges from 5–30 ppm with water ≤0.1% .

High-purity solvent Analytical chemistry Quality control

1,4-Dioxane (CAS 123-91-1): Evidence-Backed Application Scenarios for Scientific and Industrial Use


High-Molecular-Weight Polymer Synthesis via Oxidative Polymerization

Based on direct comparative evidence, 1,4-dioxane produces polymers with Mₙ of 4400 and M_w of 5500 in oxidative polymerization—approximately 1.8× and 1.9× higher, respectively, than DMF under identical conditions (80 °C, 24 h) [1]. This makes 1,4-dioxane the preferred solvent when higher molecular weight polymers are the primary synthetic objective, particularly where DMF or DMSO yields are insufficient.

Living Cationic Polymerization Requiring Intermediate Kinetic Control

In living cationic polymerization of vinyl ethers, 1,4-dioxane provides an intermediate apparent polymerization rate between the excessively fast 1,3-dioxolane (k ≈ 10³ × k_THF) and the overly slow THF, while preserving narrow molecular weight distribution (M_w/Mₙ ≤ 1.1) [2]. This kinetic positioning allows researchers to fine-tune polymerization rates without sacrificing living character, a capability not offered by the comparators.

High-Temperature Reaction Medium for Extended Processing

With a boiling point of ~101 °C—approximately 26 °C higher than 1,3-dioxolane (~75 °C) and 66 °C higher than diethyl ether (34.6 °C)—1,4-dioxane enables reactions at elevated temperatures that would cause rapid evaporation or reflux in lower-boiling ether solvents [3][4]. Its six-membered ring confers greater structural stability for long-duration processing compared to five-membered 1,3-dioxolane [3].

Regulated Analytical and Synthetic Workflows Requiring Certified Purity

ACS/ISO-grade 1,4-dioxane meets stringent quantified specifications: assay ≥99.5%, water ≤0.05%, peroxide ≤0.005%, and BHT stabilizer ~25 ppm . These certified impurity limits ensure reproducible results in regulated analytical methods and sensitive synthetic procedures where trace water, peroxides, or carbonyl contaminants would otherwise compromise outcomes. The defined stabilizer content also mitigates peroxide formation hazards during storage .

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